[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
CAS No.: 424788-94-3
Cat. No.: VC20760115
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 424788-94-3 |
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Molecular Formula | C11H15N3O2 |
Molecular Weight | 221.26 g/mol |
IUPAC Name | N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide |
Standard InChI | InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Standard InChI Key | MVHAMSMJYGCRLP-UHFFFAOYSA-N |
SMILES | CN(CCCCC(=O)C1=CN=CC=C1)N=O |
Canonical SMILES | CN(CCCCC(=O)C1=CN=CC=C1)N=O |
Overview of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, commonly referred to by its chemical formula C
H
N
O
, is a nitrosamine compound that has garnered attention due to its implications in cancer research, particularly as a tobacco-specific carcinogen. This compound is structurally related to other nitrosamines known for their carcinogenic properties, such as 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .
Biological Significance
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone is a potent carcinogen, primarily associated with tobacco products. Its role in the metabolic activation of tobacco-specific carcinogens has been extensively studied, revealing its contribution to lung cancer development. Research indicates that this compound undergoes metabolic activation leading to DNA damage, which is a critical step in the carcinogenic process .
Metabolism and Mechanism of Action
The metabolism of this compound involves several pathways:
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Oxidative Pathways: These include α-hydroxylation and pyridine N-oxidation, which are crucial for its activation into more reactive species that can interact with DNA.
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Inhibition Studies: Recent studies have shown that certain compounds can inhibit the metabolic pathways of this nitrosamine, potentially reducing its carcinogenic effects .
Research Findings
Recent research highlights the following findings regarding the compound:
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Carcinogenicity: The compound has been shown to induce tumors in animal models, particularly in the lungs, reinforcing its classification as a carcinogen.
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Inhibition of Metabolic Activation: Some studies have identified inhibitors that can significantly reduce the metabolism of this nitrosamine, offering potential therapeutic avenues for reducing cancer risk associated with tobacco use .
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